molecular formula C25H24ClN3O4S B2921430 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 1171522-96-5

3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2921430
CAS No.: 1171522-96-5
M. Wt: 497.99
InChI Key: RMDQRCYXRBMZQM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it interacts with specific biological targets.

    Industry: It might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like benzothiazole-2-acetonitrile share structural similarities and may exhibit comparable reactivity and applications.

    Oxazole derivatives: These compounds also share a core structure with the oxazole ring, making them relevant for comparison.

    Chlorophenyl compounds: Compounds containing the chlorophenyl group may have similar chemical properties and reactivity.

Uniqueness

What sets 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S/c1-3-31-19-11-6-12-20-23(19)27-25(34-20)29(14-16-8-7-13-32-16)24(30)21-15(2)33-28-22(21)17-9-4-5-10-18(17)26/h4-6,9-12,16H,3,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDQRCYXRBMZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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